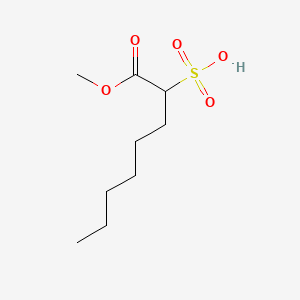

1-Methyl 2-sulphooctanoate

Description

Based on its name, it likely consists of an octanoate backbone with a methyl group at position 1 and a sulfonate (-SO₃⁻) group at position 2. Such sulfonated esters are often used in surfactants, ionic liquids, or polymer synthesis.

Properties

CAS No. |

67633-90-3 |

|---|---|

Molecular Formula |

C9H18O5S |

Molecular Weight |

238.30 g/mol |

IUPAC Name |

1-methoxy-1-oxooctane-2-sulfonic acid |

InChI |

InChI=1S/C9H18O5S/c1-3-4-5-6-7-8(9(10)14-2)15(11,12)13/h8H,3-7H2,1-2H3,(H,11,12,13) |

InChI Key |

WKYWCZMWVIFSDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(=O)OC)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl 2-sulphooctanoate can be synthesized through several methods. One common approach involves the esterification of 2-sulphooctanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-Methyl 2-sulphooctanoate may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl 2-sulphooctanoate undergoes various chemical reactions, including:

Oxidation: The sulpho group can be oxidized to form sulphone derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydroxide or other strong nucleophiles.

Major Products:

Oxidation: Sulphone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl 2-sulphooctanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl 2-sulphooctanoate involves its interaction with specific molecular targets. The sulpho group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key distinctions are outlined below:

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structure : A sulfonate with a methyl group and a double bond (allyl sulfonate).

- Use : Likely employed in polymerization or as a surfactant.

- Hazards : Requires strict handling due to reactivity; first aid measures emphasize removing contaminated clothing and seeking medical attention .

- Contrast: Unlike the hypothetical 1-Methyl 2-sulphooctanoate, this compound is a sodium salt with a shorter carbon chain and unsaturated backbone.

Methyl Butanoate (CAS 623-42-7)

- Structure : A simple methyl ester (C₅H₁₀O₂).

- Properties : Volatile, flammable, and used as a solvent or flavoring agent.

- Hazards: Limited toxicological data; precautions include eye protection and proper disposal .

- Contrast: Lacks the sulfonate group and longer alkyl chain of 1-Methyl 2-sulphooctanoate, resulting in lower polarity and different applications.

1-Methyl Butadiene (CAS 504-60-9)

- Structure : A branched diene (C₅H₈).

- Hazards : Highly flammable, reactive, and causes respiratory irritation.

- Use : Polymer production (e.g., synthetic rubbers) .

Ionic Liquids (e.g., [HMIm]BF₄)

- Structure : 1-Methylimidazolium-based ionic liquids with tunable anions.

- Use : Green solvents in catalysis and synthesis .

Data Table: Key Properties of Related Compounds

Recommendations for Further Study

To address these gaps:

Explore sulfonated ester synthesis protocols (e.g., sulfonation of methyl octanoate).

Conduct toxicity studies akin to those for methyl isocyanate .

Compare solubility and thermal stability with ionic liquids like [HMIm]BF₄ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.